![molecular formula C15H11ClN2O2S B2422907 Methyl 6-[(2-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate CAS No. 303146-44-3](/img/structure/B2422907.png)
Methyl 6-[(2-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-[(2-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate is a chemical compound with a complex structure that includes a nicotinate core substituted with a cyano group, a methyl group, and a 2-chlorophenylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-[(2-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorothiophenol with a suitable nicotinic acid derivative under specific conditions to introduce the 2-chlorophenylsulfanyl group. The cyano group is often introduced through a nucleophilic substitution reaction, while the methyl ester is formed via esterification.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nitrating agents, or Friedel-Crafts reagents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Methyl 6-[(2-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 6-[(2-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
- Methyl 6-[(4-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate
- Methyl 6-[(2-bromophenyl)sulfanyl]-5-cyano-2-methylnicotinate
- Methyl 6-[(2-fluorophenyl)sulfanyl]-5-cyano-2-methylnicotinate
Comparison: Methyl 6-[(2-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate is unique due to the presence of the 2-chlorophenylsulfanyl group, which can influence its reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets.
属性
IUPAC Name |
methyl 6-(2-chlorophenyl)sulfanyl-5-cyano-2-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-9-11(15(19)20-2)7-10(8-17)14(18-9)21-13-6-4-3-5-12(13)16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZKGOAYQUHGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SC2=CC=CC=C2Cl)C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2422825.png)
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methylbenzamide;hydrochloride](/img/structure/B2422826.png)
![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2422827.png)
![2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid](/img/structure/B2422831.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2422832.png)
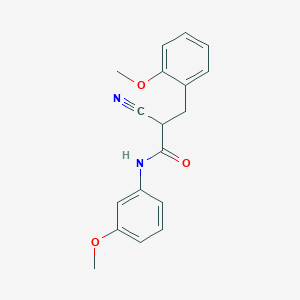
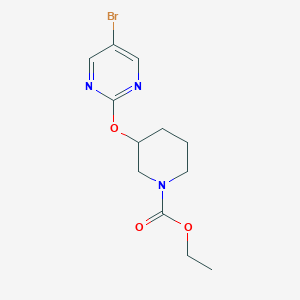
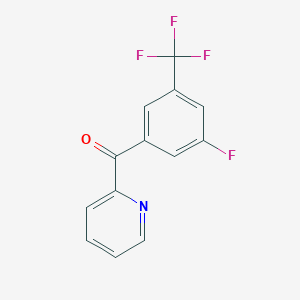
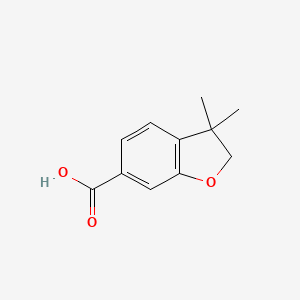
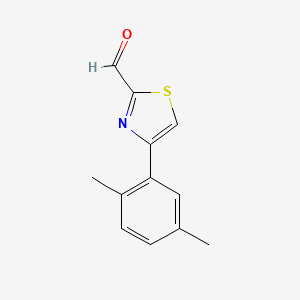
![1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine](/img/structure/B2422843.png)
![N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2422844.png)
![1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2422845.png)
![2-(CYCLOPENTYLSULFANYL)-N-{[1-(CYCLOPROPANESULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE](/img/structure/B2422846.png)
